Cas no 113558-15-9 (Baohuoside I)
Baohuoside I Chemical and Physical Properties
Names and Identifiers
-
- baohuoside I
- 3,5,7-Trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-
- 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranosideohuside I
- Icariin II
- Icariside II
- 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- IcarisidII
- 2h44
- Anhydroicaritin
- Baohuoside-I
- Icariin-II
- Icariside-II
- Baohuside I
- 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- [ "Baohuoside I" ]
- Icarisid
- Baohuoside-1
- Baohuoside I(Icariside II)
- Baohuoside I Baohuside I
- 5,7-Dihydroxy-4'-methoxy-8-prenyl-3-(α-L-rhamnopyranosyloxy)flavone
- Icarisid II
- Baohuoside I Icariside II
- Baohuoside I, 98%, from Aceranthus sagittatus S. et Z.
- Icarlin II
- Baohuoside I;
- Icarisid II;
- C27H30O10
- anhydroicaritin-3-O-alpha-L-rhamnopyranoside
- N2538
- Y0106
- Baohuoside 1
- 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- 3,5,7-trihydroxy-4'-methoxy-8-prenylflavone-3-O-alpha-L-rhamnopyranoside
- 3,5,7-trihydroxy-4'-methoxy-8-prenylflavone-3-O-rhamnopyranoside
- Baohuoside I
-
- MDL: MFCD15071140
- Inchi: 1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
- InChI Key: NGMYNFJANBHLKA-LVKFHIPRSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])([C@]1([H])C([H])([H])[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C2OC=1C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])O[H])=O
Computed Properties
- Exact Mass: 514.18400
- Monoisotopic Mass: 514.183897
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 37
- Rotatable Bond Count: 6
- Complexity: 874
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 155
- Molecular Weight: 514.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.46
- Melting Point: No data available
- Boiling Point: 759.4°Cat760mmHg
- Flash Point: 253.8°C
- Refractive Index: 1.666
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 32 mg/mL(62.19 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 159.05000
- LogP: 2.59480
Baohuoside I Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Baohuoside I Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0011-10mM*1mLinDMSO |
Baohuoside I |
113558-15-9 | 99.96% | 10mM*1mLinDMSO |
¥1320 | 2023-07-26 | |
| MedChemExpress | HY-N0011-10mg |
Baohuoside I |
113558-15-9 | 99.96% | 10mg |
¥1200 | 2024-05-25 | |
| MedChemExpress | HY-N0011-50mg |
Baohuoside I |
113558-15-9 | 99.96% | 50mg |
¥4800 | 2024-05-25 | |
| ChemFaces | CFN98525-20mg |
Baohuoside I |
113558-15-9 | >=98% | 20mg |
$100 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0902-20mg |
Baohuoside I |
113558-15-9 | HPLC≥98% | 20mg |
¥380元 | 2023-09-15 | |
| DC Chemicals | DCB-063-100 mg |
baohuoside I |
113558-15-9 | >98%, Standard References Grade | 100mg |
$450.0 | 2022-02-28 | |
| DC Chemicals | DCB-063-250 mg |
baohuoside I |
113558-15-9 | >98%, Standard References Grade | 250mg |
$580.0 | 2022-02-28 | |
| DC Chemicals | DCB-063-500 mg |
baohuoside I |
113558-15-9 | >98%, Standard References Grade | 500mg |
$750.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S3840-5mg |
Baohuoside I |
113558-15-9 | 99.96% | 5mg |
¥876.5 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3840-25mg |
Baohuoside I |
113558-15-9 | 99.96% | 25mg |
¥2351.5 | 2023-09-15 |
Baohuoside I Suppliers
Baohuoside I Related Literature
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Li Yu Bo,Tanui Emmanuel Kipletting,Jin Jing,Zhang Yan Jun Anal. Methods 2013 5 3741
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Keping Feng,Ridao Chen,Kebo Xie,Dawei Chen,Baolin Guo,Xiao Liu,Jimei Liu,Min Zhang,Jungui Dai Org. Biomol. Chem. 2018 16 452
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Aikaterini Argyropoulou,Nektarios Aligiannis,Ioannis P. Trougakos,Alexios-Leandros Skaltsounis Nat. Prod. Rep. 2013 30 1412
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Jing Li,Howard A. Chase Nat. Prod. Rep. 2010 27 1493
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Yuhao Zhang,Huibo Lei,Jianfei Tao,Wenlin Yuan,Weidong Zhang,Ji Ye RSC Adv. 2021 11 15546
Additional information on Baohuoside I
Baohuoside I (CAS No. 113558-15-9): A Comprehensive Overview of Its Biochemical Significance and Recent Research Developments
Baohuoside I, a naturally occurring compound identified by the chemical designation CAS No. 113558-15-9, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and multifaceted biological activities. This compound, isolated primarily from traditional medicinal plants, belongs to the flavonoid family, a class of molecules renowned for their therapeutic potential. The systematic name Baohuoside I reflects its origin and chemical composition, underscoring its importance in natural product research. Over the years, extensive studies have been conducted to elucidate its molecular mechanism, pharmacological effects, and potential applications in drug development.
The structural elucidation of Baohuoside I has been a cornerstone in understanding its biochemical interactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in determining its precise molecular formula and three-dimensional structure. These studies reveal that Baohuoside I possesses a characteristic flavonoid backbone with hydroxyl and glycosidic functional groups, which contribute to its solubility and reactivity. The presence of these functional groups also imparts various pharmacological properties, making it a promising candidate for therapeutic intervention.
Recent research has focused on the pharmacological profile of Baohuoside I, particularly its role as an antioxidant, anti-inflammatory, and anticancer agent. Studies have demonstrated that Baohuoside I can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant activity is attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage. Additionally, Baohuoside I has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects make it a potential therapeutic agent for chronic inflammatory diseases.
The anticancer properties of Baohuoside I have also been extensively studied. Preclinical investigations have revealed that Baohuoside I can induce apoptosis in various cancer cell lines by activating caspase-dependent and caspase-independent pathways. It has been observed to disrupt cancer cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Furthermore, Baohuoside I exhibits significant anti-metastatic activity by inhibiting the invasion and migration of cancer cells. These findings suggest that Baohuoside I could be a valuable component in developing novel chemotherapeutic strategies for treating cancer.
Another area of interest in the study of Baohuoside I is its neuroprotective effects. Emerging evidence suggests that Baohuoside I can protect against neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies have shown that Baohuoside I can cross the blood-brain barrier, making it an effective candidate for treating central nervous system disorders. It has been demonstrated to reduce amyloid-beta plaques and tau protein aggregation, which are hallmark features of AD. Additionally, Baohuoside I can attenuate oxidative stress and inflammation in neurons, thereby protecting against neurotoxicity associated with PD.
The pharmacokinetic profile of Baohuoside I is another critical aspect that has been thoroughly investigated. Absorption studies indicate that Baohuoside I is well-absorbed following oral administration but exhibits relatively low bioavailability due to rapid metabolism by cytochrome P450 enzymes. However, research efforts are ongoing to enhance its bioavailability through structural modifications or formulation innovations. For instance, encapsulation techniques have been explored to improve drug delivery efficiency and target specificity.
The synthetic chemistry of Baohuoside I has also seen significant advancements. Total synthesis approaches have been developed to produce analogs with enhanced pharmacological properties while maintaining structural integrity. These synthetic strategies not only provide insights into the biosynthetic pathways but also enable the production of large quantities for preclinical and clinical studies. Additionally, biotechnological methods such as cell culture systems have been employed to optimize the production of Baohuoside I, ensuring sustainable sourcing.
Ethical considerations in the use of Baohuoside I are also important from a regulatory perspective. Regulatory agencies require comprehensive toxicological studies to assess its safety profile before clinical trials can commence. These studies include acute toxicity tests, chronic toxicity evaluations, genotoxicity assessments, and carcinogenicity studies. Ensuring compliance with regulatory guidelines is crucial for the safe translation of preclinical findings into clinical applications.
The future directions for research on Baohuoside I are promising and multifaceted. Combination therapy approaches involving Baohuoside I with other chemotherapeutic agents are being explored to enhance treatment efficacy while minimizing side effects. Furthermore, personalized medicine strategies are being developed to tailor therapeutic regimens based on individual patient profiles using genetic biomarkers associated with drug response.
In conclusion, Baohuoside I (CAS No. 113558-15-9) represents a significant advancement in natural product research with diverse biochemical activities ranging from antioxidant and anti-inflammatory effects to anticancer and neuroprotective properties. The ongoing research efforts aimed at elucidating its molecular mechanisms, optimizing its pharmacokinetic profile, and developing novel therapeutic applications underscore its potential as a valuable pharmaceutical agent.